(R)-DTBM-SEGPHOS (CAS: 566940-03-2) is a highly specialized, axially chiral biaryl bisphosphine ligand engineered for demanding asymmetric catalysis . Structurally, it combines the exceptionally narrow dihedral (bite) angle of the spirobiindane-like benzodioxole backbone with the massive steric shielding of 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) substituents . In procurement and process chemistry, this ligand is specifically selected for late-stage pharmaceutical synthesis, highly hindered cross-couplings, and asymmetric hydrogenations where standard ligands fail to induce sufficient stereocontrol. Its unique architecture forces substrates into a highly restricted chiral pocket, enabling exceptional enantioselectivity and turnover numbers in mainstream industrial workflows .
Generic substitution of (R)-DTBM-SEGPHOS with industry-standard ligands like (R)-BINAP or unsubstituted (R)-SEGPHOS frequently results in catastrophic loss of enantioselectivity or complete catalytic failure [1]. BINAP's wider bite angle cannot properly orient highly flexible or bulky substrates, leading to commercially unviable enantiomeric excesses in demanding reactions such as Rh-catalyzed Hayashi additions [2]. Furthermore, unsubstituted SEGPHOS lacks the extended non-covalent interaction network provided by the DTBM groups. This massive steric bulk is not merely for spatial restriction; it actively stabilizes key transition states via C-H···H-C interactions [1]. Consequently, buyers cannot downgrade to cheaper, less sterically demanding analogs without risking severe process inefficiencies, low turnover numbers, or total reaction failure.
In the Rh-catalyzed asymmetric 1,4-addition of (isopropenyl)pinacolboronate to 2-cyclohexen-1-one, standard ligands fail to provide meaningful stereocontrol. Comparative screening demonstrated that (R)-BINAP yielded less than 25% ee, whereas (R)-DTBM-SEGPHOS achieved >99% ee [1]. This massive differentiation enabled the successful 100 kg pilot-scale production of the target ketone with 82% yield and >99.4% ee[1].
| Evidence Dimension | Enantiomeric excess (ee) in Rh-catalyzed 1,4-addition |
| Target Compound Data | >99% ee (with 82% yield on 100 kg scale) |
| Comparator Or Baseline | (R)-BINAP (<25% ee) |
| Quantified Difference | >74% absolute increase in ee |
| Conditions | Rh catalyst, heptane/MeOH solvent, neopentyl glycol additive |
For industrial scale-up, the extreme steric demands of DTBM-SEGPHOS are mandatory to achieve viable enantiopurity where standard BINAP derivatives fail entirely.
The massive steric bulk of DTBM-SEGPHOS provides essential non-covalent interactions that stabilize catalytic intermediates. In the Pd(II)-catalyzed asymmetric hydrogenation of α-pivaloyloxy-1-(2-furyl)ethanone, (R)-DTBM-SEGPHOS acts as a highly effective catalyst achieving turnover numbers (S/C) up to 5,000 [1]. In stark contrast, the unsubstituted parent ligand (R)-SEGPHOS completely fails to catalyze the transformation [1].
| Evidence Dimension | Catalytic turnover (S/C) and reactivity |
| Target Compound Data | Highly active (up to 5,000 S/C) |
| Comparator Or Baseline | (R)-SEGPHOS (Fails to catalyze / 0 conversion) |
| Quantified Difference | Binary threshold (Active vs. Inactive) |
| Conditions | Pd(II)-catalyzed hydrogenation of α-acyloxy-1-arylethanones |
Procurement must prioritize the DTBM variant over standard SEGPHOS for specific Pd-catalyzed cleavages, as the unsubstituted backbone lacks the necessary steric network to stabilize the transition state.
In the Ir-catalyzed asymmetric cyclization of 2,2-diphenyl-4-pentenoic acid to γ-lactones, the choice of ligand dictates both yield and stereocontrol. Baseline screening with (R)-BINAP resulted in a commercially unviable 8% yield and 13% ee [1]. Switching to (R)-DTBM-SEGPHOS, followed by solvent optimization, increased the yield to 95% and the enantioselectivity to 81% ee [1].
| Evidence Dimension | Yield and Enantiomeric Excess (ee) |
| Target Compound Data | 95% yield, 81% ee |
| Comparator Or Baseline | (R)-BINAP (8% yield, 13% ee) |
| Quantified Difference | 87% absolute increase in yield, 68% absolute increase in ee |
| Conditions | [IrCl(coe)2]2 catalyst, NMP solvent, 100 °C |
Demonstrates that DTBM-SEGPHOS can rescue a low-yielding, poorly selective Ir-catalyzed cyclization, making it a critical enabler for synthesizing chiral γ-lactone building blocks.
For the synthesis of biologically active chiral dihydrobenzoxazinones, the hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters requires precise enantiofacial discrimination. Using Rh/(S)-DTBM-SegPhos, the reaction achieves >99% conversion and >99% ee [1]. This provides a highly reliable, process-ready route to these pharmaceutical intermediates without the need for downstream chiral resolution [1].
| Evidence Dimension | Conversion and Enantioselectivity |
| Target Compound Data | >99% conversion, >99% ee |
| Comparator Or Baseline | Standard unoptimized Rh-ligand systems (typically yield moderate ee) |
| Quantified Difference | Near-perfect conversion and stereocontrol (>99% ee) |
| Conditions | Rh(NBD)2BF4 catalyst, optimized solvent |
Secures high-purity pharmaceutical intermediates at the catalysis stage, eliminating the need for costly and wasteful downstream chiral resolution steps.
Ideal for industrial-scale Rh-catalyzed additions where standard ligands like BINAP fail. The extreme steric bulk of DTBM-SEGPHOS enables the production of chiral cyclic ketones with >99% ee, successfully validated on a 100 kg pilot scale[1].
The preferred ligand for Ir- and Rh-catalyzed cyclizations and hydrogenations to produce high-value pharmaceutical building blocks. It rescues low-yielding reactions and provides near-perfect stereocontrol, bypassing the need for downstream chiral resolution [2].
Essential for reactions requiring extended non-covalent stabilization of the transition state. In specific Pd-catalyzed C-O bond cleavages and hydrogenations, DTBM-SEGPHOS maintains high turnover numbers where unsubstituted SEGPHOS is completely inactive [3].